Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a methoxy-substituted benzamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethoxybenzoic acid and 5-phenylthiophene-2-carboxylic acid.
Activation: The carboxylic acid groups are activated using reagents like thionyl chloride (SOCl₂) to form acid chlorides.
Coupling Reaction: The activated acid chloride is then coupled with the amine group of 3,5-dimethoxybenzamide under controlled conditions to form the amide bond.
Methylation: Finally, the carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to yield the final product.
Industrial Production Methods: Industrial-scale production involves optimizing these steps for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring into a saturated thioether.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated thioethers.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in a biological system or an industrial process.
Comparison with Similar Compounds
Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate
Methyl 3-(3,5-dimethoxybenzamido)-4-phenylthiophene-2-carboxylate
Methyl 3-(3,5-dimethoxybenzamido)-2-phenylthiophene-5-carboxylate
Uniqueness: The presence of the 3,5-dimethoxy group on the benzamide moiety distinguishes this compound from its analogs, potentially leading to different biological activities and chemical properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
methyl 3-[(3,5-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-15-9-14(10-16(11-15)26-2)20(23)22-17-12-18(13-7-5-4-6-8-13)28-19(17)21(24)27-3/h4-12H,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLXYDVONNPXJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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